2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the acetamide class, featuring a 1H-imidazole core substituted with a 3-fluorophenyl group at position 2, a phenyl group at position 5, and a sulfanyl-acetamide moiety at position 2.
Properties
IUPAC Name |
2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-20-12-10-19(11-13-20)26-21(29)15-31-24-22(16-6-3-2-4-7-16)27-23(28-24)17-8-5-9-18(25)14-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWMZURNFOYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and phenyl groups. The thio linkage is then formed, and finally, the methoxyphenylacetamide group is attached. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF cells. The mechanism involves the activation of apoptotic pathways leading to reduced tumor growth in vivo models .
- A detailed study on similar imidazole derivatives demonstrated their efficacy against various cancer types by inhibiting key signaling pathways involved in cell proliferation and survival .
-
Anti-inflammatory Properties :
- The compound has been investigated for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4) has been linked to reduced levels of pro-inflammatory cytokines like TNFα .
- This dual action is particularly relevant for treating chronic inflammatory diseases, suggesting that derivatives of this compound could serve as potential therapeutic agents.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives, including the target compound, and evaluated their anticancer activity using several human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations. The IC50 values were determined to be within the range of 25-50 μM across different cancer types, showcasing its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
A comprehensive study focused on the anti-inflammatory effects of imidazole derivatives highlighted the compound's ability to suppress TNFα release in animal models. Following administration, significant reductions in inflammatory markers were observed, supporting its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity, while the thio linkage and methoxyphenylacetamide group influence its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Fluorine vs.
- Benzodioxin vs. Simple Aromatic Groups : Compounds like C331-1901 incorporate a benzodioxin ring, which increases polarity (logP = 4.59) but may reduce metabolic stability compared to the target compound’s simpler 4-methoxyphenyl group .
- Core Heterocycle Differences : Benzothiazole derivatives () exhibit lower molecular weights (~350–400) and altered electronic profiles compared to imidazole-based compounds, affecting target binding .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The target compound’s logP is lower than C331-1901 due to the 3-fluorophenyl group’s hydrophobicity-balancing effects, suggesting improved aqueous solubility compared to purely methoxy-substituted analogues .
- Higher polar surface area in ’s pyrimidine derivative indicates greater solubility but reduced blood-brain barrier penetration .
Biological Activity
2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide, a compound featuring a complex imidazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 410.49 g/mol. The structure includes an imidazole ring, fluorophenyl and phenyl groups, and a methoxyphenyl acetamide moiety. The unique combination of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for various enzymes, potentially modulating their activity. This is particularly relevant for targets involved in metabolic pathways.
- Receptor Binding : The fluorophenyl and phenyl groups enhance binding affinity to receptors, which may lead to altered signaling pathways.
- Sulfanyl Linkage : This functional group may influence the electronic properties of the compound, affecting its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, studies have shown that imidazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
| Study | Findings |
|---|---|
| Demonstrated that imidazole derivatives inhibit tumor growth in xenograft models. | |
| Reported enhanced cytotoxicity against various cancer cell lines (IC50 values in low micromolar range). |
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
| Study | Findings |
|---|---|
| Showed significant reduction in TNF-alpha levels in vitro. | |
| In vivo studies indicated reduced inflammation markers in animal models. |
Antimicrobial Activity
There is emerging evidence regarding the antimicrobial potential of this compound. It has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
Case Studies
- Preclinical Trials : In one study, the compound was tested on rat models for its pharmacokinetics and toxicity profiles. Results indicated low systemic exposure with minimal side effects, making it a suitable candidate for further development.
- Structure-Activity Relationship (SAR) : Modifications to the methoxy group improved bioavailability and reduced side effects while maintaining or enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
